molecular formula C8H11O4P B3228389 3-Methoxybenzylphosphonic acid CAS No. 1263034-19-0

3-Methoxybenzylphosphonic acid

Cat. No.: B3228389
CAS No.: 1263034-19-0
M. Wt: 202.14 g/mol
InChI Key: JZSAHUBCZHLLJF-UHFFFAOYSA-N
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Description

3-Methoxybenzylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzyl ring substituted with a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxybenzylphosphonic acid typically involves the reaction of 3-methoxybenzyl chloride with triethyl phosphite, followed by hydrolysis. The reaction conditions often include:

Industrial Production Methods: Industrial production methods for phosphonic acids often utilize the McKenna reaction, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane (BTMS), followed by desilylation with methanol or water . This method is favored for its high yields and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybenzylphosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphonic acid derivatives and coupled aromatic compounds.

Scientific Research Applications

3-Methoxybenzylphosphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxybenzylphosphonic acid involves its interaction with biological molecules through its phosphonic acid group. This group can mimic phosphate groups, allowing the compound to bind to enzymes and other proteins involved in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Methoxybenzylphosphonic acid
  • Phenylphosphonic acid
  • Benzylphosphonic acid

Comparison: 3-Methoxybenzylphosphonic acid is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. Compared to phenylphosphonic acid and benzylphosphonic acid, the methoxy group can enhance its solubility and potentially its bioactivity .

Properties

IUPAC Name

(3-methoxyphenyl)methylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O4P/c1-12-8-4-2-3-7(5-8)6-13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSAHUBCZHLLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxybenzylphosphonic acid
Reactant of Route 2
3-Methoxybenzylphosphonic acid
Reactant of Route 3
3-Methoxybenzylphosphonic acid
Reactant of Route 4
3-Methoxybenzylphosphonic acid
Reactant of Route 5
3-Methoxybenzylphosphonic acid
Reactant of Route 6
3-Methoxybenzylphosphonic acid

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